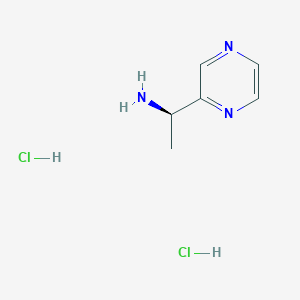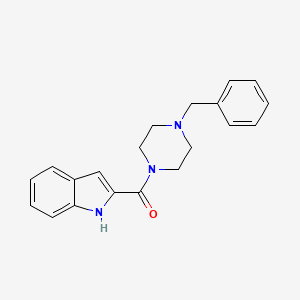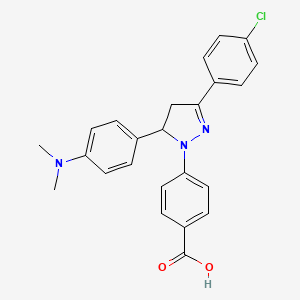![molecular formula C11H12N2O2 B2570683 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone CAS No. 2034418-82-9](/img/structure/B2570683.png)
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Stereocontrolled Synthesis
- The stereocontrolled synthesis of functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthons for various methano-bridged pyrrolidines, using a rearrangement route that suppresses unwanted competitive oxygen neighboring group participation (Krow et al., 2002).
Preparation of Azabicyclo[3.2.0]heptan-7-ones
- Preparation of azabicyclo[3.2.0]heptan-7-ones from pyrrole, showing the catalytic hydrogenation of 2,5-disubstituted pyrroles to corresponding cis-2,5-disubstituted pyrrolidines with high facial stereoselectivity (Gilchrist et al., 1997).
Synthesis of Alkaloid-Type Frameworks
- Synthesis of N-Allyl 3-endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid for a multicomponent approach to assembling natural product-like compounds with the 2-aza-7-oxabicyclo[4.3.0]nonane framework displayed by various alkaloids (Sonaglia et al., 2012).
Furan as a Diene in Organic Chemistry
- Utilizing (Di-exo-3-amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanol with oxo carboxylic acids for the preparation of condensed 1,3-oxazines by retro-Diels−Alder reactions (Stájer et al., 2004).
Synthesis and Transformation of 2,3-Methanopyrrolidines
- Development of new methods for the preparation of 2-azabicyclo[3.1.0]hexane compounds (2,3-methanopyrrolidines), which are now accessible and used as mimics of pyrrolidine, piperidine, or proline subunits in bioactive molecules (Six, 2018).
Safety And Hazards
properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-11(8-1-3-12-4-2-8)13-6-10-5-9(13)7-15-10/h1-4,9-10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVJOEYMIFIIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2570600.png)

![5-[(2-Methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B2570604.png)
![2-Bromo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2570606.png)
![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B2570607.png)


![3-(Difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B2570612.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2570614.png)


![2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2570618.png)
![Ethyl 4-[[2-(1-propylindol-3-yl)sulfonylacetyl]amino]benzoate](/img/structure/B2570621.png)